Flucarbazón

Descripción general

Descripción

Flucarbazone, commonly used as its sodium salt form, is a selective post-emergence herbicide. It is highly soluble in water and semi-volatile, posing a high risk of leaching to groundwater. Flucarbazone is non-persistent in soils but may be very persistent in aquatic systems. It is primarily used for controlling grass weeds and some broad-leaved weeds in cereal crops such as spring wheat, durum wheat, and winter wheat .

Aplicaciones Científicas De Investigación

Flucarbazone has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of sulfonylurea herbicides.

Biology: Research focuses on its effects on plant physiology and its role in controlling weed populations.

Medicine: While primarily an herbicide, studies on its potential effects on non-target organisms, including humans, are conducted to ensure safety.

Industry: Flucarbazone is used in agricultural practices to improve crop yields by controlling weed growth .

Mecanismo De Acción

Target of Action

Flucarbazone primarily targets the enzyme Acetolactate Synthase (ALS) . ALS is a key enzyme involved in the biosynthesis of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine . Inhibiting this enzyme disrupts the production of these essential amino acids, leading to the cessation of plant growth .

Mode of Action

Flucarbazone inhibits the ALS enzyme by binding to its active site, thereby preventing the normal substrate from accessing the site . This inhibition disrupts the synthesis of BCAAs, which are crucial for protein synthesis and plant growth . A specific mutation (Asp-376-Glu) in the ALS gene can lead to resistance against flucarbazone, reducing the sensitivity of the ALS enzyme to the herbicide .

Biochemical Pathways

The primary biochemical pathway affected by flucarbazone is the synthesis of BCAAs. By inhibiting the ALS enzyme, flucarbazone disrupts this pathway, leading to a deficiency in these essential amino acids . This deficiency hampers protein synthesis, affecting various downstream processes such as cell division and growth, ultimately leading to the death of the plant .

Pharmacokinetics

It is known that flucarbazone is highly soluble in water , which suggests that it can be readily absorbed and transported within the plant. More research is needed to fully understand the ADME properties of flucarbazone and their impact on its bioavailability.

Result of Action

The primary result of flucarbazone’s action is the inhibition of plant growth. By disrupting the synthesis of BCAAs, flucarbazone hampers protein synthesis, which is crucial for cell division and growth . This leads to the cessation of plant growth and eventually, the death of the plant .

Action Environment

Flucarbazone’s action can be influenced by various environmental factors. For instance, it is highly soluble in water and semi-volatile , suggesting that it could be prone to leaching in wet environments. Additionally, flucarbazone is non-persistent in soils but may be very persistent in aquatic systems . Soil characteristics, such as organic carbon content, can also affect the phytotoxicity and persistence of flucarbazone . Therefore, the efficacy and stability of flucarbazone can vary depending on environmental conditions.

Análisis Bioquímico

Biochemical Properties

Flucarbazone interacts with the enzyme acetolactate synthase (ALS), inhibiting its function . ALS is a key enzyme involved in the biosynthesis of branched-chain amino acids. The inhibition of ALS by Flucarbazone leads to a deficiency of these amino acids, causing disruption in protein synthesis and plant growth .

Cellular Effects

Flucarbazone affects various types of cells and cellular processes. It influences cell function by disrupting the normal metabolic pathways, particularly those involving the synthesis of branched-chain amino acids . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism, leading to inhibited growth and eventual death of the plant cells .

Molecular Mechanism

The molecular mechanism of Flucarbazone involves its binding to the ALS enzyme, inhibiting its function . This binding interaction results in the disruption of the enzyme’s normal activity, leading to a deficiency in the production of branched-chain amino acids. This deficiency then leads to disruptions in protein synthesis and plant growth .

Temporal Effects in Laboratory Settings

In laboratory settings, Flucarbazone exhibits a high degree of persistence in aquatic systems, while it is non-persistent in soils . Over time, the effects of Flucarbazone can change due to factors such as degradation and the development of resistance .

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of Flucarbazone dosage in animal models. It is known that Flucarbazone has a low mammalian toxicity .

Metabolic Pathways

Flucarbazone is involved in the metabolic pathway related to the synthesis of branched-chain amino acids. It interacts with the ALS enzyme, a key enzyme in this pathway .

Transport and Distribution

It is known that Flucarbazone is highly soluble in water, which may facilitate its transport within plant tissues .

Métodos De Preparación

Flucarbazone-sodium is synthesized through a series of chemical reactions involving the formation of a triazolone ring and subsequent sulfonylationThe final product is obtained as a sodium salt .

Industrial production methods focus on optimizing the yield and purity of flucarbazone-sodium. Techniques such as high-performance liquid chromatography (HPLC) are used to analyze and purify the compound .

Análisis De Reacciones Químicas

Flucarbazone undergoes various chemical reactions, including:

Oxidation: Flucarbazone can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert flucarbazone into different reduced forms.

Substitution: Flucarbazone can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

Flucarbazone is compared with other sulfonylurea herbicides such as mesosulfuron-methyl, clodinafop-propargyl, and clodinafop. While all these compounds inhibit acetolactate synthase, flucarbazone is unique in its specific molecular structure and its high solubility in water, which affects its environmental behavior and persistence .

Similar Compounds

- Mesosulfuron-methyl

- Clodinafop-propargyl

- Clodinafop

Flucarbazone’s unique properties, such as its high solubility and specific molecular interactions, make it a valuable herbicide in agricultural practices .

Actividad Biológica

Flucarbazone, specifically its sodium salt form, flucarbazone-sodium, is a herbicide belonging to the sulfonylurea class. It primarily functions as an acetolactate synthase (ALS) inhibitor, disrupting the biosynthesis of essential amino acids in plants. This article explores the biological activity of flucarbazone, including its mechanisms of action, toxicological profile, resistance development in target species, and implications for agricultural use.

Flucarbazone inhibits the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and some microorganisms. By blocking this pathway, flucarbazone effectively halts growth and leads to plant death. The herbicide's effectiveness is influenced by environmental factors such as soil type and moisture levels.

Acute and Chronic Toxicity

Flucarbazone-sodium has undergone extensive toxicological evaluation. Key findings include:

- Acute Toxicity : In studies with rats, flucarbazone showed no significant acute toxicity with a NOAEL (No Observed Adverse Effect Level) greater than 1,000 mg/kg/day for various endpoints including neurotoxicity and immunotoxicity .

- Chronic Toxicity : Long-term exposure studies indicated that flucarbazone is not likely to be carcinogenic to humans. The primary route of excretion was fecal (64-78%), with rapid elimination of over 90% within 24 hours .

Absorption, Distribution, Metabolism, and Excretion (ADME)

Flucarbazone is quickly absorbed after oral administration, reaching peak plasma concentrations within 30 minutes. The majority of the administered dose remains unchanged in urine and feces, indicating low systemic absorption and metabolism .

Resistance Development

Resistance to flucarbazone has been documented in several weed populations. A study on Japanese brome (Bromus japonicus) revealed that certain populations exhibited resistance levels ranging from 2.2 to 56.4-fold compared to susceptible populations due to mutations in the ALS enzyme (P197S and D376E) that decrease sensitivity to flucarbazone .

Case Study: Wild Oats Resistance

In a study conducted in the Western Cape region of South Africa, wild oats (Avena spp.) displayed resistance to flucarbazone-sodium. Even at eight times the recommended application rate, control was ineffective against a resistant biotype. Genetic analysis confirmed mutations associated with resistance .

Environmental Impact

Flucarbazone has shown high bioactivity at low concentrations, raising concerns about potential carryover effects in subsequent crops. Research indicates varying dissipation rates depending on soil types, which can influence its residual activity and potential crop injury .

Data Summary

| Parameter | Value |

|---|---|

| NOAEL (Acute Toxicity) | > 1,000 mg/kg/day |

| Primary Excretion Route | Feces (64-78%) |

| Peak Plasma Concentration | 30 minutes post-administration |

| Resistance Level (Bromus japonicus) | 2.2 to 56.4-fold resistance |

| Major Metabolite | Unchanged parent compound (90-95%) |

Propiedades

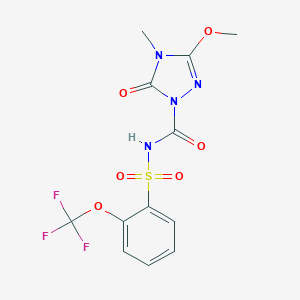

IUPAC Name |

3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4O6S/c1-18-10(24-2)16-19(11(18)21)9(20)17-26(22,23)8-6-4-3-5-7(8)25-12(13,14)15/h3-6H,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINFBXXYGUODAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C(=O)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043979 | |

| Record name | Flucarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145026-88-6 | |

| Record name | Flucarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145026-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flucarbazone [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145026886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole-1-carboxamide, 4,5-dihydro-3-methoxy-4-methyl-5-oxo-N-[[2-(trifluoromethoxy)phenyl]sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Flucarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUCARBAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GWW96W33R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.